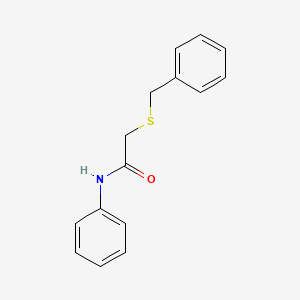

2-(benzylthio)-N-phenylacetamide

Description

2-(Benzylthio)-N-phenylacetamide is an N-phenylacetamide derivative characterized by a benzylthio (-S-CH₂-C₆H₅) substituent at the 2-position of the acetamide backbone. This compound belongs to a broader class of thioether-containing acetamides, which have garnered attention for their diverse pharmacological activities, including anticancer and antiviral properties .

Synthesis: The benzylthio group is typically introduced via alkylation reactions. For instance, benzyl chloride can react with N-substituted 2-phenylacetamides in the presence of bases like potassium hydroxide, often under phase-transfer catalysis to enhance reaction efficiency .

Biological Activity: Studies on structurally related compounds, such as 2-(4-fluorophenyl)-N-phenylacetamide derivatives, demonstrate significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that the benzylthio analogue may share similar anticancer mechanisms .

Properties

Molecular Formula |

C15H15NOS |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

2-benzylsulfanyl-N-phenylacetamide |

InChI |

InChI=1S/C15H15NOS/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |

InChI Key |

BSVKTDZTZBLGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2 |

solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-phenylacetamide typically involves the reaction of benzylthiol with N-phenylacetamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a suitable halide derivative of N-phenylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-phenylacetamide has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of N-Phenylacetamide Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The benzylthio group’s electron-rich nature may enhance membrane permeability compared to electron-withdrawing substituents (e.g., dichlorophenyl in ), which could improve anticancer activity .

- Target Specificity: Pyrimidinylthio derivatives () target SIRT2, while diphenylpyrimidinylamino analogues () inhibit HIV RT, highlighting substituent-driven target divergence.

- Antiviral vs. Anticancer Activity : Indolylthio derivatives () show antiviral activity, suggesting that heterocyclic thio groups may favor viral enzyme inhibition over cytotoxicity.

Structural and Crystallographic Insights

- Hydrogen Bonding : Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form intermolecular N-H···N hydrogen bonds, stabilizing crystal packing . Similar interactions may enhance the solubility of benzylthio derivatives.

- Torsional Angles : The benzylthio group’s flexibility (evident in related structures) may allow better binding to dynamic targets like tubulin or viral proteases compared to rigid pyrimidinyl groups .

Mechanistic Differences

- Anticancer Mechanisms : Pyrimidinylthio derivatives () inhibit SIRT2, leading to α-tubulin hyperacetylation and mitotic arrest, while benzylthio analogues may act via tubulin destabilization .

- Antiviral Mechanisms: Indolylthio derivatives () block viral fusion by targeting RSV F-protein, a mechanism distinct from RT inhibition in diphenylpyrimidinylamino compounds .

Biological Activity

2-(Benzylthio)-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through the reaction of benzylthiol with N-phenylacetamide. This process involves nucleophilic substitution where the sulfur atom from benzylthiol replaces a hydrogen atom in the acetamide, forming the thioether linkage characteristic of this compound.

Anticonvulsant Activity

Research indicates that derivatives of N-phenylacetamide, including this compound, exhibit anticonvulsant properties. A study conducted on various derivatives demonstrated their efficacy in animal models, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results showed that certain derivatives provided significant protection against seizures, highlighting their potential as anticonvulsant agents .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| 14 | 100 | Yes | No |

| 16 | 300 | Yes | Yes |

| 20 | 100 | Yes | No |

| 24 | 300 | No | Yes |

The study revealed that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects, suggesting that their distribution to the central nervous system (CNS) was influenced by their physicochemical properties .

Structure-Activity Relationships (SAR)

The SAR studies indicated that modifications in the chemical structure significantly affect the biological activity of these compounds. For instance, the introduction of a trifluoromethyl group was found to enhance anticonvulsant activity by increasing metabolic stability and lipophilicity, which aids in CNS penetration .

Case Studies

A notable case study involved testing various analogs of N-phenylacetamide derivatives in both MES and PTZ models. The findings underscored the importance of substituents at specific positions on the aromatic ring for enhancing biological activity. Notably, compounds with electron-withdrawing groups showed increased efficacy compared to their electron-donating counterparts.

Case Study Summary

- Objective : Evaluate the anticonvulsant activity of N-phenylacetamide derivatives.

- Methodology : Administered via intraperitoneal injection in rodent models.

- Findings :

- Compounds exhibited varied levels of protection in MES tests.

- Higher doses correlated with increased protective effects.

- Lipophilicity influenced CNS distribution and onset of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.